3-(1H-吡唑-3-基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

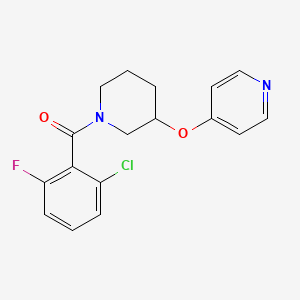

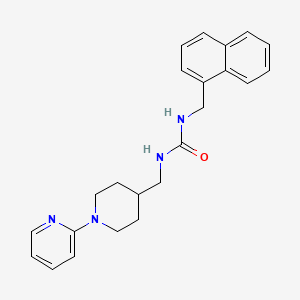

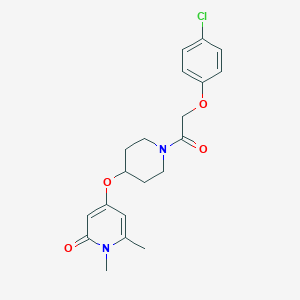

“Methyl 3-(1H-pyrazol-3-YL)benzoate” is a chemical compound with the molecular formula C11H10N2O2 . It is also known as "Benzoic acid, 3-(1H-pyrazol-3-yl)-, methyl ester" .

Synthesis Analysis

The synthesis of “Methyl 3-(1H-pyrazol-3-YL)benzoate” and its derivatives has been a topic of interest in various research studies . For instance, a series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives were designed, synthesized, and evaluated as BRAFV600E inhibitors .Molecular Structure Analysis

The molecular structure of “Methyl 3-(1H-pyrazol-3-YL)benzoate” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)9-4-2-3-8(5-9)10-6-12-13-7-10/h2-7H,1H3, (H,12,13) .科学研究应用

利什曼病活性

利什曼病是由利什曼原虫引起的,这种原虫通过沙蝇叮咬传播,影响着全球数百万人。3-(1H-吡唑-3-基)苯甲酸甲酯及其衍生物显示出有希望的抗利什曼病活性。 特别是化合物13表现出优异的抗前鞭毛体活性,优于米替福新和两性霉素B脱氧胆酸盐等标准药物 .

抗疟疾特性

疟疾是由感染疟原虫的蚊子传播的,仍然是全球重要的健康问题。3-(1H-吡唑-3-基)苯甲酸甲酯衍生物(化合物14和15)对伯氏疟原虫表现出显着的抑制效果。 化合物15 实现了令人印象深刻的 90.4% 的抑制率 .

抗真菌活性

3-(二氟甲基)-1-甲基-1H-吡唑-4-酰基在开发商业杀菌剂方面起着至关重要的作用。值得注意的例子包括异嘧菌酯、氟菌胺、苯醚甲环唑、氟虫酰胺和苯甲酰氟菌酰胺。 这些化合物与 3-(1H-吡唑-3-基)苯甲酸甲酯在结构上相似 .

抗炎和镇痛作用

吡唑类化合物通常表现出抗炎和镇痛作用。 虽然关于 3-(1H-吡唑-3-基)苯甲酸甲酯的具体数据有限,但探索其在这些领域的潜力可能是有价值的 .

安全和危害

The safety data sheets for similar compounds indicate that they may be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use these compounds only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .

未来方向

作用机制

Target of Action

Methyl 3-(1H-pyrazol-3-YL)benzoate is a chemical compound with diverse applications in areas like drug discovery, organic synthesis, and material science. . Some related compounds, such as (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives, have been evaluated as BRAFV600E inhibitors , suggesting that Methyl 3-(1H-pyrazol-3-YL)benzoate may also interact with similar targets.

Biochemical Pathways

, it may affect the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Pharmacokinetics

21 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

属性

IUPAC Name |

methyl 3-(1H-pyrazol-5-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-3-8(7-9)10-5-6-12-13-10/h2-7H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBXXEWIFBAFNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride](/img/structure/B2378453.png)

![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)

![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)